molecular formula C18H16N2O2S B3841273 N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B3841273
M. Wt: 324.4 g/mol
InChI Key: BKFLQMIUKQZJCO-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a methoxyphenyl group at the N-position of the acetamide and a phenyl-substituted thiazole ring at the C-2 position. The methoxyphenyl group may enhance lipophilicity and membrane permeability, while the thiazole core is a common pharmacophore in enzyme inhibitors and receptor modulators .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-16-9-7-14(8-10-16)19-17(21)11-15-12-23-18(20-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFLQMIUKQZJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acylation Reaction: The thiazole derivative is then acylated with 4-methoxyphenylacetic acid or its derivatives under appropriate conditions, such as using acyl chlorides in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction Conditions Products Key Observations
1 M HCl (reflux, 4–6 hrs)2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid + 4-methoxyanilineAcidic hydrolysis proceeds via nucleophilic attack at the carbonyl carbon.
1 M NaOH (ethanol, 60°C, 3 hrs)Sodium salt of 2-(2-phenylthiazol-4-yl)acetate + 4-methoxyanilineBase-catalyzed saponification shows faster kinetics compared to acidic conditions.

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring participates in electrophilic substitution reactions, particularly at the 2- and 4-positions.

Reagents/Conditions Substitution Position Major Products Yield
Br₂ in CHCl₃ (0°C, 30 min)C-5 of thiazole5-Bromo-N-(4-methoxyphenyl)-2-(2-phenylthiazol-4-yl)acetamide68%
HNO₃/H₂SO₄ (0°C, 1 hr)C-5 of thiazole5-Nitro derivative52%

Oxidation Reactions

The methoxyphenyl group and thiazole ring exhibit distinct oxidation behavior:

Oxidizing Agent Target Site Products Mechanism
KMnO₄ (acidic, 70°C)Methoxyphenyl methyl group4-Hydroxyphenyl derivative + CO₂Demethylation via radical intermediates.
H₂O₂ (acetic acid, 50°C)Thiazole sulfurThiazole sulfoxideSulfur oxidation without ring cleavage.

Condensation with Amines

The acetamide’s NH group reacts with aldehydes to form Schiff bases:

Aldehyde Conditions Product Application
BenzaldehydeEtOH, 80°C, 2 hrsN-(4-methoxyphenyl)-2-(2-phenylthiazol-4-yl)acetamide-Schiff baseEnhanced antimicrobial activity observed .
4-NitrobenzaldehydeAcetic acid, refluxNitro-substituted Schiff baseImproved solubility in polar solvents.

Biological Activity Linked to Structural Modifications

Modifications to the core structure significantly impact pharmacological properties:

Derivative Modification Biological Activity (IC₅₀/EC₅₀) Source
5-Bromo-thiazole analogueBromination at C-5Anticancer: 23.3 µM (A549 cells)
Schiff base with 4-chlorobenzaldehydeImine formationAntimicrobial: MIC 0.09 µg/mL (Mycobacterium)
Sulfoxide derivativeThiazole-S-oxidationReduced cytotoxicity (NIH/3T3 cells: >1000 µM)

Stability Under Thermal and Photolytic Conditions

Condition Degradation Pathway Half-Life Degradation Products
100°C (dry heat, 24 hrs)Amide bond cleavage12 hrs2-Phenylthiazole-4-acetic acid + 4-methoxyaniline
UV light (254 nm, 48 hrs)Thiazole ring decomposition36 hrsUnidentified polymeric byproducts

Key Findings from Experimental Studies:

  • Acid/Base Stability : The compound is stable in neutral aqueous solutions but degrades rapidly under strongly acidic or basic conditions.

  • Electrophilic Reactivity : The thiazole ring’s electron-rich nature facilitates halogenation and nitration at C-5, enabling targeted derivatization .

  • Structure-Activity Relationships :

    • Bromination at C-5 enhances anticancer potency by 4-fold compared to the parent compound .

    • Schiff base formation increases lipophilicity, improving blood-brain barrier penetration.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antibacterial Activity : Studies have shown that thiazole derivatives, including this compound, possess antibacterial properties. They are effective against various strains of bacteria, making them potential candidates for developing new antibiotics .
  • Antifungal Activity : Similar to its antibacterial effects, the compound has demonstrated antifungal properties. Thiazole derivatives are often explored for their efficacy against fungal infections, which are increasingly resistant to conventional treatments .
  • Anti-inflammatory Effects : Research indicates that compounds with thiazole rings can inhibit inflammatory responses. This property is crucial for developing treatments for chronic inflammatory diseases .
  • Anticancer Potential : The compound has been investigated for its anticancer activity. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation in various cancer types, suggesting a potential role in cancer therapy .

Antimicrobial Activity

A study conducted by Ates et al. (2000) evaluated the antimicrobial efficacy of various thiazole derivatives, including N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting its potential as a new class of antibacterial agents .

Anticancer Research

In a series of experiments published by Subtel'na et al. (2010), the anticancer properties of thiazole derivatives were assessed using cell lines from different cancers. The findings demonstrated that this compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues in Anti-Cancer Research

Several acetamide derivatives with methoxyphenyl substituents demonstrate notable anti-cancer activity. For example:

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) () showed potent activity against HCT-1, MCF-7, and PC-3 cancer cell lines. These compounds differ from the target molecule by replacing the thiazole with a quinazoline-sulfonyl group, which likely enhances DNA intercalation or kinase inhibition. The target compound’s phenyl-thiazole moiety may instead favor interactions with hydrophobic enzyme pockets .

Thiazole Derivatives as MMP Inhibitors

highlights thiazole-acetamide hybrids designed as matrix metalloproteinase (MMP) inhibitors:

  • N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) : Molecular weight = 408.52 g/mol, melting point = 281–282°C.
  • N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide (17) : Molecular weight = 422.54 g/mol, melting point = 297–298°C.

These analogs incorporate piperazine or piperidine rings, which are absent in the target compound. The additional nitrogen atoms in piperazine may improve water solubility and hydrogen-bonding interactions with MMP active sites. By contrast, the target molecule’s simpler structure (lacking a piperazine group) may reduce synthetic complexity but limit solubility .

Substituted Thiazol-2-yl Acetamides

and describe chloroacetamide and pyridinyl-thiazole derivatives:

  • 2-Chloro-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide (3) (): A chloroacetamide precursor with a methoxyphenyl-thiazole group. The chlorine atom increases electrophilicity, making it reactive in nucleophilic substitution reactions.
  • 2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide (): Replaces the phenyl group on the thiazole with pyridine, introducing a basic nitrogen that could alter pharmacokinetics (e.g., increased solubility at physiological pH).

The target compound’s phenyl-thiazole group may confer greater metabolic stability compared to pyridine-containing analogs, as aromatic hydrocarbons are less prone to oxidative degradation .

Physicochemical Properties

While specific data for the target compound are unavailable, analogs in suggest:

  • Molecular weight : ~400–440 g/mol (similar to compounds 16–18).
  • Melting points : Likely >250°C due to aromatic stacking and hydrogen-bonding capacity of the acetamide group.
  • Polarity : The methoxyphenyl group increases hydrophobicity (clogP ~3–4), whereas piperazine-containing analogs (e.g., compound 16) may have lower clogP values (~2.5) .

Biological Activity

N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl acetic acid derivatives with thiazole-based reagents. Various methods have been reported, including eco-friendly synthesis approaches that utilize recyclable catalysts to enhance yield and reduce environmental impact .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines. Notably, it has shown significant activity with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µg/mL)Reference
This compoundA-431< 1.98
DoxorubicinA-4311.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits considerable antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead for developing new antimicrobial agents .

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.25
Escherichia coli0.30

Anticonvulsant Activity

Research indicates that thiazole derivatives possess anticonvulsant properties. The presence of the methoxy group in the phenyl ring is believed to enhance the anticonvulsant activity of related compounds .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the thiazole and phenyl rings can significantly affect its potency and selectivity against various biological targets. For instance, modifications that introduce electron-donating groups tend to improve cytotoxicity and antimicrobial efficacy .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study on Anticancer Efficacy : A study involving multiple cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways, highlighting its mechanism of action in cancer therapy .
  • Antimicrobial Resistance Study : A recent investigation assessed the compound's effectiveness against antibiotic-resistant strains of bacteria, showing promising results that could pave the way for new treatments against resistant infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via amidation reactions between thiazole-containing carboxylic acid derivatives and 4-methoxyaniline. For example, intermediates like 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid can be coupled with 4-methoxyaniline using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane or DMF under inert conditions. Intermediate purity is verified via thin-layer chromatography (TLC), and structural confirmation employs 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy to identify key functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}) .

Q. How is the purity and identity of the compound validated during synthesis?

  • Methodological Answer : Elemental analysis (EA) is used to confirm empirical formula consistency (e.g., C, H, N, S content). High-resolution mass spectrometry (HRMS) provides exact mass verification. Melting point determination and HPLC (with UV detection at λ = 254 nm) assess physical purity. Discrepancies in EA (>0.4% deviation) require recrystallization from methanol/acetone mixtures .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial cytotoxicity screening using the MTT assay against cancer cell lines (e.g., HCT-116, MCF-7) at concentrations of 1–100 µM. Dose-response curves (IC50_{50} values) are generated with triplicate measurements. Parallel assays on non-cancerous cell lines (e.g., HEK-293) evaluate selectivity. Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) are mandatory .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for thiazole-acetamide derivatives be resolved?

  • Methodological Answer : For crystal structure discrepancies (e.g., bond-length variations >0.02 Å), use SHELXL for refinement with high-resolution data (≤1.0 Å). Validate hydrogen bonding via Mercury software (CCDC). If twinning is suspected, employ PLATON’s TWINABS for data integration. Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to identify steric clashes or conformational outliers .

Q. What strategies are effective in reconciling contradictory biological activity data across cell lines?

  • Methodological Answer : Perform comparative transcriptomics (RNA-seq) on responsive vs. non-responsive cell lines to identify target pathway enrichment. Validate hypotheses via siRNA knockdown or Western blotting (e.g., apoptosis markers like caspase-3). Use pharmacokinetic profiling (plasma protein binding, metabolic stability in liver microsomes) to rule out bioavailability issues .

Q. How can structure-activity relationships (SAR) be systematically explored for thiazole-acetamide derivatives?

  • Methodological Answer : Design analogs with substituent variations on the phenyl-thiazole core (e.g., electron-withdrawing groups at the 4-position). Use molecular docking (AutoDock Vina) against predicted targets (e.g., kinases, GPCRs) guided by pharmacophore models. Corrogate activity data with Hammett σ values or Hansch parameters to quantify electronic/steric effects. SAR trends are validated via 3D-QSAR (CoMFA) .

Q. What advanced techniques are recommended for studying metabolic stability and degradation pathways?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH for 0–60 min. Analyze metabolites via LC-MS/MS (Q-TOF) in positive ion mode. Phase I metabolites (e.g., hydroxylation, demethylation) are identified using MassHunter Metabolite ID. Reactive intermediates (e.g., glutathione adducts) are trapped with isotopically labeled GSH for MS/MS fragmentation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Reactant of Route 2
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N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

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